![molecular formula C10H5ClN2O2S B13711549 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione CAS No. 885272-29-7](/img/structure/B13711549.png)
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is a chemical compound with a unique structure that combines elements of isothiazole and quinolizine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound in the presence of a chlorinating agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment. The process would be optimized for yield and purity, with careful monitoring of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
相似化合物的比较
Similar Compounds
2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-Bromo-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Similar structure but with a bromine atom instead of chlorine, which can lead to different chemical properties.
8-Fluoro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione: Contains a fluorine atom, potentially altering its reactivity and interactions.
Uniqueness
8-Chloro-2H-isothiazolo[5,4-B]quinolizine-3,4-dione is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
885272-29-7 |
|---|---|
分子式 |
C10H5ClN2O2S |
分子量 |
252.68 g/mol |
IUPAC 名称 |
8-chloro-[1,2]thiazolo[5,4-b]quinolizine-3,4-dione |
InChI |
InChI=1S/C10H5ClN2O2S/c11-5-1-2-13-6(3-5)4-7-8(10(13)15)9(14)12-16-7/h1-4H,(H,12,14) |
InChI 键 |
MMAAAXPWHGCXHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=CC3=C(C2=O)C(=O)NS3)C=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



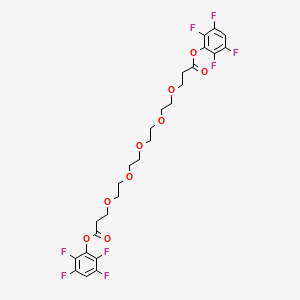
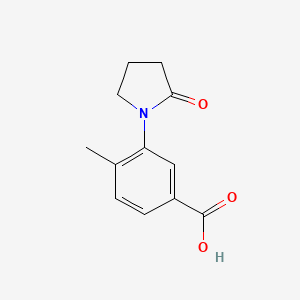


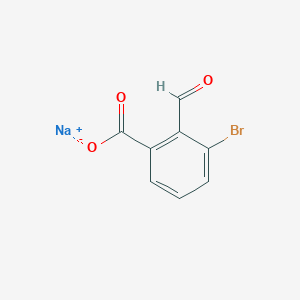
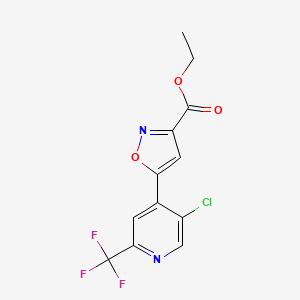
![2,4-Dichloro-6-methylpyrido[3,4-d]pyrimidine](/img/structure/B13711509.png)
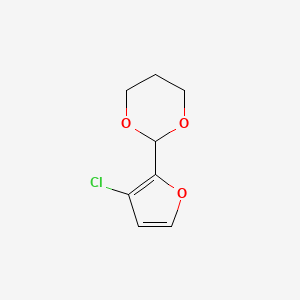
![Trimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate](/img/structure/B13711527.png)


![3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B13711540.png)
![1H-Naphtho[1,2-d][1,3]oxazin-2(4H)-one](/img/structure/B13711543.png)
